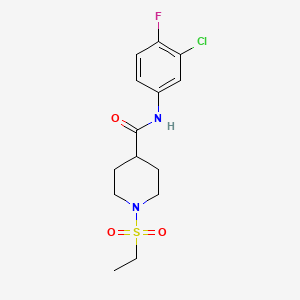![molecular formula C16H22N4O B5413336 (1S*,6R*)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5413336.png)
(1S*,6R*)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S*,6R*)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one, also known as CP-810,123, is a chemical compound that belongs to the class of diazabicyclooctanes. The compound has been extensively studied for its potential therapeutic applications in various neurological disorders.2.1]nonan-4-one.
作用機序
The mechanism of action of (1S*,6R*)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one involves the selective activation of α7 nAChRs. These receptors are widely distributed in the brain and are involved in the regulation of various cognitive and emotional processes, such as learning and memory, attention, and anxiety. Activation of α7 nAChRs by this compound results in the release of various neurotransmitters, such as dopamine, glutamate, and acetylcholine, which are involved in the regulation of these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the selective activation of α7 nAChRs, which results in the release of various neurotransmitters, such as dopamine, glutamate, and acetylcholine. These neurotransmitters are involved in the regulation of various cognitive and emotional processes, such as learning and memory, attention, and anxiety. Activation of α7 nAChRs by this compound has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance social interaction in animal models of these disorders.
実験室実験の利点と制限
The advantages of using (1S*,6R*)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one in lab experiments include its selective activation of α7 nAChRs, which allows for the specific targeting of these receptors in various neurological disorders. The compound has been extensively studied in animal models of these disorders, and its potential therapeutic applications have been well-established. However, the limitations of using this compound in lab experiments include its low yield and purity, which can limit its use in large-scale experiments. The compound also has limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research on (1S*,6R*)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one. One direction is to further investigate its potential therapeutic applications in various neurological disorders, such as schizophrenia, depression, and anxiety. Another direction is to explore its potential use as a cognitive enhancer in healthy individuals. Additionally, future research could focus on developing more efficient synthesis methods for the compound, as well as improving its solubility and bioavailability.
合成法
The synthesis of (1S*,6R*)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one involves the reaction of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) with 4-cyclopentylpyrimidine-2-amine in the presence of acetic acid. The reaction proceeds through a series of steps, including the formation of an iminium ion intermediate, which is then reduced to yield the final product. The yield of the reaction is typically around 40-50%, and the purity of the product can be improved through various purification methods, such as column chromatography.
科学的研究の応用
(1S*,6R*)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one has been extensively studied for its potential therapeutic applications in various neurological disorders, such as schizophrenia, depression, and anxiety. The compound acts as a selective α7 nicotinic acetylcholine receptor (nAChR) partial agonist, which is believed to be involved in the regulation of various cognitive and emotional processes. The compound has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance social interaction in animal models of these disorders.
特性
IUPAC Name |
(1S,6R)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c21-15-9-12-5-6-13(10-18-15)20(12)16-17-8-7-14(19-16)11-3-1-2-4-11/h7-8,11-13H,1-6,9-10H2,(H,18,21)/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEJWOSSMNGABR-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NC=C2)N3C4CCC3CNC(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C2=NC(=NC=C2)N3[C@@H]4CC[C@H]3CNC(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5413254.png)
amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5413255.png)
![butyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5413256.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[8-(trifluoromethyl)-4-quinolinyl]-3-piperidinol](/img/structure/B5413267.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methylbenzamide](/img/structure/B5413268.png)
![8-[(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5413271.png)

![1-(4-bromophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5413277.png)
![1'-[(6-methylpyridin-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5413279.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5413284.png)
![4-fluoro-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}benzamide](/img/structure/B5413310.png)
![{2-[4-(hydroxymethyl)-4-(4-methoxybenzyl)piperidin-1-yl]-1,3-thiazol-4-yl}methanol](/img/structure/B5413317.png)

![7-methoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B5413327.png)